molecular formula C9H14N2O B14836711 2-(Aminomethyl)-4-(dimethylamino)phenol

2-(Aminomethyl)-4-(dimethylamino)phenol

Cat. No.: B14836711
M. Wt: 166.22 g/mol
InChI Key: PLNARIWYVJMLFV-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-4-(dimethylamino)phenol is an organic compound that features both an aminomethyl group and a dimethylamino group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-4-(dimethylamino)phenol typically involves the introduction of the aminomethyl and dimethylamino groups onto a phenol ring. One common method involves the reaction of 4-(dimethylamino)phenol with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-4-(dimethylamino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(Aminomethyl)-4-(dimethylamino)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-4-(dimethylamino)phenol involves its interaction with specific molecular targets. The aminomethyl and dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenol: Lacks the aminomethyl group but shares the dimethylamino group.

    2-Aminomethylphenol: Lacks the dimethylamino group but shares the aminomethyl group.

    4-Aminophenol: Lacks both the aminomethyl and dimethylamino groups but has a similar phenol structure.

Uniqueness

2-(Aminomethyl)-4-(dimethylamino)phenol is unique due to the presence of both the aminomethyl and dimethylamino groups on the phenol ring

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-(aminomethyl)-4-(dimethylamino)phenol

InChI

InChI=1S/C9H14N2O/c1-11(2)8-3-4-9(12)7(5-8)6-10/h3-5,12H,6,10H2,1-2H3

InChI Key

PLNARIWYVJMLFV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)O)CN

Origin of Product

United States

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